2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone
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Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is a complex organic compound that features a tetrazole ring, a phenoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of bacterial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxyl groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: A compound with a similar tetrazole ring structure, used as an antihypertensive agent.
5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid: Another compound with a tetrazole ring, used in the synthesis of metal-organic frameworks.
Uniqueness
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is unique due to its combination of a tetrazole ring, phenoxy group, and piperazine moiety. This combination provides a versatile scaffold for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H26N6O2/c1-27-25-23(24-26-27)20-9-11-21(12-10-20)31-18-22(30)29-16-14-28(15-17-29)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+ |
InChI Key |
YQEVEHWTFRDMKI-VMPITWQZSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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